molecular formula C9H8N2O2 B8014855 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde

Cat. No.: B8014855
M. Wt: 176.17 g/mol
InChI Key: OXNISHLOYZMIGL-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde typically involves the formation of the imidazole and furan rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with furan derivatives . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrogen atoms on the imidazole and furan rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: 5-(1-methyl-1H-imidazol-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(1-methyl-1H-imidazol-2-yl)furan-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets due to the presence of the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore . The furan ring can also participate in π-π stacking interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-(1H-imidazol-2-yl)furan-2-carbaldehyde: Lacks the methyl group on the imidazole ring.

    5-(1-methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring.

    5-(1-methyl-1H-imidazol-2-yl)pyrrole-2-carbaldehyde: Contains a pyrrole ring instead of a furan ring.

Uniqueness

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is unique due to the combination of the imidazole and furan rings, which confer distinct chemical and biological properties. The presence of the methyl group on the imidazole ring can also influence its reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNISHLOYZMIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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